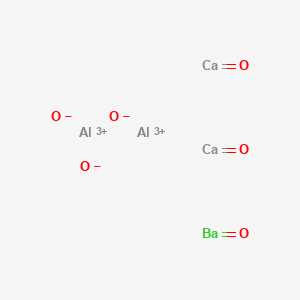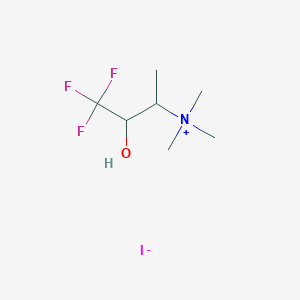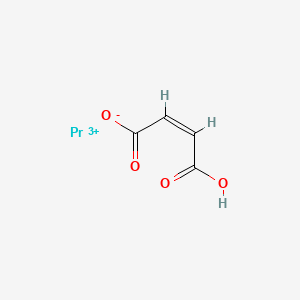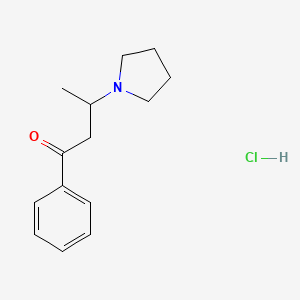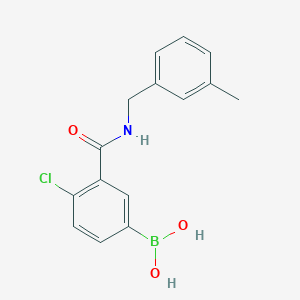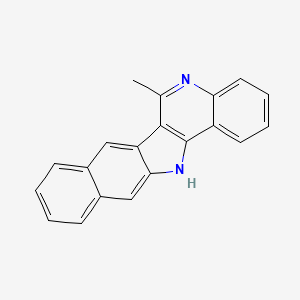
2-(tert-Dodecylthio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Dodecylthio)ethanol is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a tert-dodecylthio group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Dodecylthio)ethanol can be synthesized through the reaction of tert-dodecyl mercaptan with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the nucleophilic attack of the sulfur atom in tert-dodecyl mercaptan on the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product consistency. The use of catalysts may also be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Dodecylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(tert-Dodecylthio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Dodecylthio)ethanol involves its interaction with molecular targets through its hydroxyl and thioether functional groups. These interactions can lead to the modulation of biochemical pathways, enzyme activities, and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylthio)ethanol: Similar structure but with a tert-butyl group instead of a tert-dodecyl group.
2-(tert-Octylthio)ethanol: Contains a tert-octyl group instead of a tert-dodecyl group.
2-(tert-Hexylthio)ethanol: Features a tert-hexyl group in place of the tert-dodecyl group.
Uniqueness
2-(tert-Dodecylthio)ethanol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Properties
CAS No. |
64391-41-9 |
|---|---|
Molecular Formula |
C14H30OS |
Molecular Weight |
246.45 g/mol |
IUPAC Name |
2-(2-methylundecan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C14H30OS/c1-4-5-6-7-8-9-10-11-14(2,3)16-13-12-15/h15H,4-13H2,1-3H3 |
InChI Key |
KPHSPHQXTGVZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


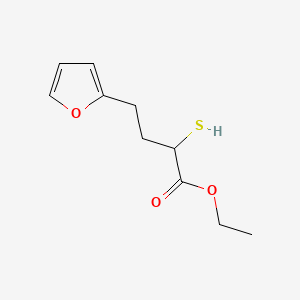
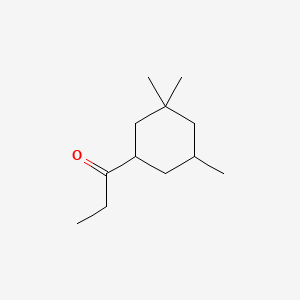

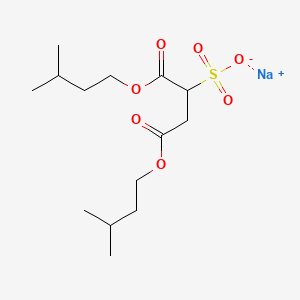
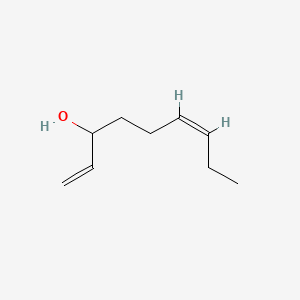
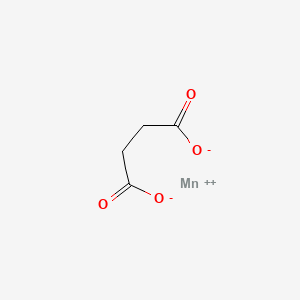
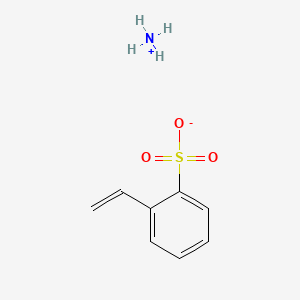
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
